BenchChemオンラインストアへようこそ!

SB-218078

Chk1 Checkpoint Kinase 1 Kinase Inhibition

SB-218078 is a definitive indolocarbazole Chk1 inhibitor (IC50 15 nM) with 17-fold selectivity over Cdc2 and a co-crystal structure (PDB 1NVR). It uniquely enables G2 checkpoint studies requiring partial Chk1 suppression without full ablation, unlike UCN-01 (broad kinase inhibition), CHIR-124 (sub-nM, >2,000-fold Chk2 selectivity), or AZD7762 (dual Chk1/Chk2). Validated at 2.5-5 μM in HeLa cells and in patent-defined combinations with cisplatin, paclitaxel, gemcitabine, or quinacrine. Ensure experimental reproducibility with a well-characterized reference inhibitor.

Molecular Formula C24H15N3O3
Molecular Weight 393.4 g/mol
CAS No. 135897-06-2
Cat. No. B1680805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-218078
CAS135897-06-2
SynonymsSB218078;  SB218078;  SB218078.
Molecular FormulaC24H15N3O3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O
InChIInChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)
InChIKeyOTPNDVKVEAIXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

SB-218078 (CAS 135897-06-2): A Benchmark Indolocarbazole Chk1 Inhibitor for Cell Cycle Checkpoint Research


SB-218078 (CAS 135897-06-2) is an indolocarbazole-based, ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) with a reported IC50 of 15 nM against Chk1-mediated phosphorylation of cdc25C [1]. This compound, structurally related to staurosporine, was developed as a research tool to probe the role of Chk1 in G2 checkpoint control following DNA damage [2]. SB-218078 exhibits cell permeability and has been co-crystallized with Chk1 (PDB ID: 1NVR), confirming its binding mode within the ATP-binding pocket [3]. It is exclusively for research use and is not approved for human therapeutic applications.

SB-218078 Procurement: Why Chk1 Inhibitors Are Not Interchangeable Across Experimental Systems


The Chk1 inhibitor landscape spans multiple chemotypes with fundamentally divergent selectivity signatures, potency ranges, and off-target kinase inhibition profiles that preclude generic substitution. SB-218078 occupies a specific niche as an indolocarbazole scaffold inhibitor with a defined selectivity window against Cdc2 and PKC [1]. In contrast, UCN-01 (7-hydroxystaurosporine) inhibits both Chk1 (IC50 ≈ 11 nM) and cTAK1, with significant activity against Chk2 (IC50 ≈ 1040 nM) and CDKs (IC50 ≈ 300-600 nM) [2]. Newer agents such as CHIR-124 achieve sub-nanomolar Chk1 potency (IC50 0.3 nM) with >2,000-fold Chk2 selectivity but are structurally unrelated quinolone derivatives [3]. AZD7762 exhibits equipotent Chk1/Chk2 dual inhibition (both ~5 nM), while PF-477736 shows high Chk1 affinity (Ki 0.49 nM) with ~100-fold Chk2 selectivity [4]. These divergent kinase inhibition spectra mean that substituting one Chk1 inhibitor for another—without accounting for off-target effects and potency differences—can produce irreconcilable phenotypic outcomes in cell cycle checkpoint abrogation, DNA damage sensitization, and apoptosis induction assays. The evidence presented below quantifies precisely where SB-218078 differs from its comparators.

SB-218078: Quantified Differentiation Against Key Chk1 Inhibitor Comparators


Chk1 Inhibition Potency: Moderate Affinity Distinguishes SB-218078 from Sub-Nanomolar and Nanomolar Competitors

SB-218078 inhibits Chk1-mediated phosphorylation of cdc25C with an IC50 of 15 nM [1]. This potency is intermediate among structurally distinct Chk1 inhibitors: CHIR-124 achieves sub-nanomolar inhibition (IC50 0.3 nM), AZD7762 is approximately 3-fold more potent (IC50 5 nM), while UCN-01 shows comparable potency (IC50 11 nM) [2][3][4]. PF-477736 exhibits substantially higher affinity (Ki 0.49 nM) [5].

Chk1 Checkpoint Kinase 1 Kinase Inhibition IC50

Cdc2 (CDK1) Selectivity Profile: 17-Fold Window vs. Multi-Fold Selectivity in Alternative Inhibitors

SB-218078 inhibits Cdc2 (CDK1) with an IC50 of 250 nM, yielding a 17-fold selectivity window for Chk1 over Cdc2 [1]. This contrasts with UCN-01, which inhibits Cdk1 and Cdk2 with IC50 values ranging from 300-600 nM (27-55-fold less potent than its Chk1 activity), and CHIR-124, which exhibits 500- to 5,000-fold less activity against Cdc2 and CDK2/4 [2][3]. PF-477736 demonstrates minimal Cdc2 inhibition with an IC50 of 9.9 μM (~20,000-fold selectivity) [4].

Cdc2 CDK1 Kinase Selectivity Off-Target

PKC Inhibition and PKD1 Off-Target Activity: Documented Profile Enables Informed Experimental Design

SB-218078 inhibits PKC with an IC50 of 1,000 nM (67-fold selectivity for Chk1 over PKC) and causes 85% inhibition of PKD1 at 1 μM [1]. This contrasts with UCN-01, which potently inhibits PKC with an IC50 of approximately 30 nM [2]. CHIR-124's PKC inhibition profile is not prominently reported, suggesting minimal activity [3]. AZD7762 shows activity against Src family kinases (Yes, Fyn, Lyn, Hck, Lck) but minimal PKC engagement [4].

PKC PKD1 Protein Kinase C Off-Target

G2 Checkpoint Abrogation: Concentration-Dependent Reversal of DNA Damage-Induced Arrest

SB-218078 at concentrations of 2.5-5 μM abrogates G2 cell cycle arrest induced by γ-irradiation or the topoisomerase I inhibitor topotecan in HeLa cells, forcing damaged cells to enter mitosis prematurely [1]. In combination with quinacrine (QC), SB-218078 increases apoptosis by blocking cells in G2/M, inducing mitotic catastrophe and elevating DNA damage levels compared to single-agent treatments [2]. UCN-01 similarly abrogates G2 arrest at comparable concentrations, but its broader kinase inhibition profile (including PKC and CDKs) complicates mechanistic attribution [3].

G2 Checkpoint Cell Cycle Arrest γ-Irradiation Topotecan

Chemosensitization: Synergy with Topoisomerase I Inhibitors and Quinacrine

SB-218078 enhances the cytotoxicity of topoisomerase I inhibitors by abrogating the DNA damage-induced G2 checkpoint [1]. In breast cancer cells, the combination of SB-218078 with quinacrine increased apoptosis beyond single-agent levels by blocking cells in G2/M, inducing mitotic catastrophe, and disrupting base excision repair (BER) capacity [2]. This sensitization effect is also documented for UCN-01 with various DNA-damaging agents, for CHIR-124 with topoisomerase I poisons (synergistic interaction by isobologram analysis), and for AZD7762 with gemcitabine and irinotecan [3][4]. The EP2445500A1 patent specifically claims the combination of SB-218078 with cisplatin, paclitaxel, or gemcitabine for treating tumorigenic cells in solid tumors [5].

Chemosensitization DNA Damage Combination Therapy Synergy

SB-218078: Evidence-Defined Research Applications in Cell Cycle and DNA Damage Response Studies


Mechanistic Studies of G2 Checkpoint Regulation Requiring Moderate Chk1 Inhibition with Defined CDK Family Activity

SB-218078 is appropriate for research investigating the functional hierarchy of kinases in G2 checkpoint control, where complete Chk1 ablation is not the experimental objective. With an IC50 of 15 nM against Chk1 and 17-fold selectivity over Cdc2 (IC50 250 nM), SB-218078 permits partial Chk1 suppression while maintaining measurable residual Cdc2 activity [1]. In HeLa cells, 2.5-5 μM SB-218078 abrogates γ-irradiation or topotecan-induced G2 arrest [1]. This concentration range overlaps with documented PKD1 inhibition (85% at 1 μM), requiring appropriate vehicle controls to discriminate Chk1-dependent from PKD1-mediated effects [2].

Combination Studies with Cisplatin, Paclitaxel, or Gemcitabine in Solid Tumor Models

Researchers evaluating chemosensitization strategies involving platinum agents, taxanes, or antimetabolites can leverage the patent-defined combination of SB-218078 with cisplatin, paclitaxel, or gemcitabine for treating tumorigenic cells in solid tumors [1]. The combination of SB-218078 with quinacrine has also demonstrated enhanced apoptosis via G2/M arrest and mitotic catastrophe, with disruption of base excision repair capacity in breast cancer cells [2]. The 2.5-5 μM cellular concentration range established for checkpoint abrogation should guide dosing in these combination experiments [3].

Comparative Pharmacology Studies Profiling Chk1 Inhibitor Selectivity Across Chemotypes

SB-218078 serves as a reference indolocarbazole Chk1 inhibitor for head-to-head comparisons with structurally distinct agents such as UCN-01 (staurosporine derivative with broader kinase inhibition), CHIR-124 (quinolone-based sub-nanomolar inhibitor), AZD7762 (Chk1/Chk2 dual inhibitor), and PF-477736 (high-affinity ATP-competitive inhibitor) [1][2][3]. Key differentiating parameters include: Chk1 IC50 of 15 nM (vs. 0.3 nM for CHIR-124, 5 nM for AZD7762), Cdc2 selectivity of 17-fold (vs. 500-5,000-fold for CHIR-124), PKC IC50 of 1,000 nM (vs. ~30 nM for UCN-01), and 85% PKD1 inhibition at 1 μM [4].

Structural Biology Applications Leveraging the SB-218078/Chk1 Co-Crystal Structure (PDB 1NVR)

The co-crystal structure of SB-218078 bound to Chk1 (PDB ID: 1NVR) provides atomic-resolution detail of the inhibitor's binding mode within the ATP-binding pocket [1]. This structural information supports molecular modeling studies, structure-guided design of indolocarbazole derivatives, and comparative analysis of ligand-induced conformational changes across Chk1-inhibitor complexes. The structure reveals that SB-218078, staurosporine, and UCN-01 all occupy the ATP-binding pocket with only subtle protein conformational differences, providing a structural basis for understanding selectivity determinants among indolocarbazole Chk1 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-218078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.